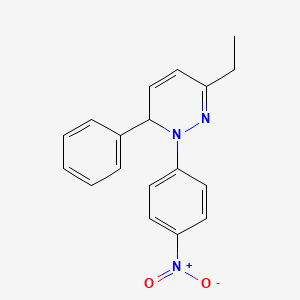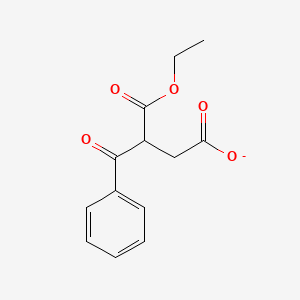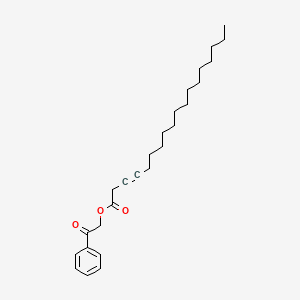
2-Oxo-2-phenylethyl octadec-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl octadec-3-ynoate is an organic compound with a complex structure that includes a phenyl group, a ketone, and an alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl octadec-3-ynoate typically involves the esterification of 2-oxo-2-phenylethanol with octadec-3-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are optimized to ensure the reaction proceeds smoothly and the product is of high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-phenylethyl octadec-3-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens (e.g., Br₂) and Lewis acids (e.g., AlCl₃) are used for aromatic substitutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl octadec-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenylethyl octadec-3-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and ketone groups allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octadecenoic acid, 2-oxo-2-phenylethyl ester: Similar structure but with a double bond instead of a triple bond.
2-Oxo-2-phenylethyl acetate: Similar structure but with a shorter carbon chain.
Uniqueness
2-Oxo-2-phenylethyl octadec-3-ynoate is unique due to its alkyne group, which imparts distinct reactivity compared to similar compounds with alkenes or shorter carbon chains. This uniqueness makes it valuable for specific applications in organic synthesis and biological research.
Propriétés
Numéro CAS |
90123-96-9 |
|---|---|
Formule moléculaire |
C26H38O3 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
phenacyl octadec-3-ynoate |
InChI |
InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-14,22-23H2,1H3 |
Clé InChI |
CCZIHORZPKXFCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC#CCC(=O)OCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-[(dimethylamino)methyl]but-2-enamide](/img/structure/B14373146.png)
![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)
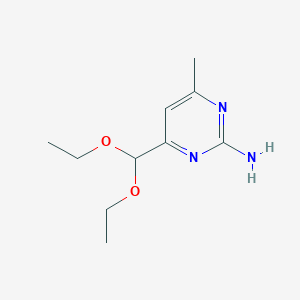
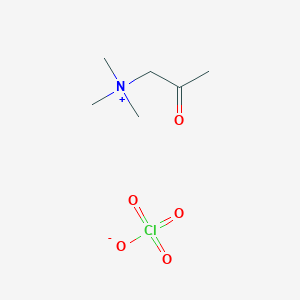
![Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14373173.png)

silane](/img/structure/B14373206.png)


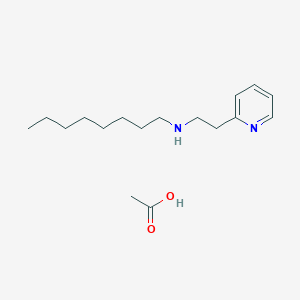
![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)
![(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone](/img/structure/B14373233.png)
